molecular formula C4H14ClN3O2S B2971242 (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride CAS No. 2089277-81-4

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride

Cat. No.: B2971242
CAS No.: 2089277-81-4
M. Wt: 203.69
InChI Key: DHUQJXDIMONRGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride typically involves the reaction of 2-amino-2-methylpropanol with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The sulfamoyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • (2-Amino-2-methylpropyl)(sulfamoyl)amine
  • (2-Amino-2-methylpropyl)(sulfamoyl)amine sulfate
  • (2-Amino-2-methylpropyl)(sulfamoyl)amine phosphate

Comparison: (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the hydrochloride group can enhance the compound’s solubility in water and other polar solvents, making it more suitable for certain applications .

Properties

IUPAC Name

2-amino-2-methyl-1-(sulfamoylamino)propane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUQJXDIMONRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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